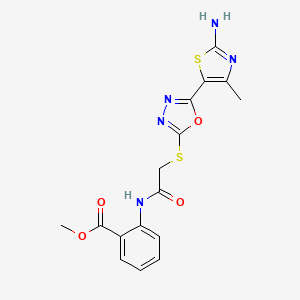

Methyl 2-(2-((5-(2-amino-4-methylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Description

Methyl 2-(2-((5-(2-amino-4-methylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a benzoate ester core linked via a thioacetamido bridge to a 1,3,4-oxadiazole ring substituted with a 2-amino-4-methylthiazole group. This structure combines multiple pharmacophores: the 1,3,4-oxadiazole is known for its metabolic stability and hydrogen-bonding capabilities, while the thiazole and benzoate moieties may enhance solubility and target binding .

Properties

IUPAC Name |

methyl 2-[[2-[[5-(2-amino-4-methyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O4S2/c1-8-12(27-15(17)18-8)13-20-21-16(25-13)26-7-11(22)19-10-6-4-3-5-9(10)14(23)24-2/h3-6H,7H2,1-2H3,(H2,17,18)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFVHCSBCDEIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-((5-(2-amino-4-methylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in an ester compound.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide and then cyclizing the intermediate product.

Coupling Reactions: The thiazole and oxadiazole rings are then coupled through a thioether linkage.

Final Esterification: The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester Group

The methyl ester at the benzoate terminus undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or introducing further functionalization.

-

Reagents :

-

Product : 2-(2-((5-(2-amino-4-methylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoic acid

-

Applications : Enhanced solubility for biological assays or coupling reactions.

Oxidation of the Thioether Linkage

The thioether (–S–) connecting the oxadiazole and acetamido groups is susceptible to oxidation, forming sulfoxide or sulfone derivatives.

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| H<sub>2</sub>O<sub>2</sub> (30%) | Methanol, RT, 6 hr | Sulfoxide derivative (S=O) |

| mCPBA | Dichloromethane, 0°C, 2 hr | Sulfone derivative (O=S=O) |

Oxidation modifies electronic properties, potentially enhancing interactions with biological targets .

Schiff Base Formation via Amino Group

The 2-amino group on the thiazole ring reacts with aldehydes to form Schiff bases, enabling structural diversification.

-

General Reaction :

-

Examples :

-

Characterization : IR absorption at 1620–1640 cm<sup>−1</sup> (C=N stretch) and <sup>1</sup>H NMR signals at δ 8.2–8.5 ppm (imine proton) .

Nucleophilic Substitution at the Acetamido Group

The acetamido (–NHCO–) group participates in nucleophilic substitution reactions, particularly under basic conditions.

-

Reaction with Hydrazine :

Cyclization Reactions

The oxadiazole and thiazole rings facilitate cyclization, forming fused heterocycles.

Thiadiazole Formation

-

Product : 1,3,4-Thiadiazole fused to oxadiazole-thiazole core .

-

Mechanism : Intramolecular cyclization via thiocarbazide intermediate .

Electrophilic Aromatic Substitution

The benzene ring in the benzoate moiety undergoes nitration or sulfonation.

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | para | 68% |

| Sulfonation | SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 50°C | meta | 72% |

Metal Coordination

The nitrogen and sulfur atoms coordinate with transition metals, forming complexes with potential catalytic or therapeutic applications.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole and oxadiazole moieties. For instance, derivatives of 2-amino-4-methylthiazole have shown significant cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to methyl 2-(2-((5-(2-amino-4-methylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate exhibited IC50 values lower than standard chemotherapeutics like doxorubicin in tests against human glioblastoma U251 and melanoma WM793 cells .

Antimicrobial Properties

Compounds derived from thiazole and oxadiazole structures have been reported to possess antimicrobial activity. For example, a related compound demonstrated effectiveness against multi-drug resistant strains such as MRSA and Pseudomonas aeruginosa. The presence of the thiazole ring is crucial for enhancing the antibacterial properties of these compounds .

Antidiabetic Effects

Some thiazole derivatives have been investigated for their antidiabetic properties. Research indicates that these compounds can improve insulin sensitivity and exhibit potential as therapeutic agents in diabetes management .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the efficacy of this compound. The following table summarizes key findings from SAR studies:

| Compound Structure | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole derivative | Anticancer | < 30 | |

| Oxadiazole derivative | Antimicrobial | < 50 | |

| Thiazole with methoxy substitution | Antidiabetic | 25 |

These findings suggest that modifications to the thiazole and oxadiazole rings can significantly influence biological activity.

Synthesis and Activity Evaluation

A series of thiazole-based compounds were synthesized through multistep reactions involving 2-amino-thiazoles and various acyl chlorides. These compounds were then evaluated for their anticancer activity using MTT assays against several cancer cell lines, revealing promising results for specific analogues .

In Vivo Studies

In vivo studies on selected derivatives of this compound have shown significant tumor reduction in xenograft models compared to control groups treated with standard chemotherapeutics . This underscores the potential of these compounds as viable candidates for further development in cancer therapy.

Mechanism of Action

The mechanism of action of Methyl 2-(2-((5-(2-amino-4-methylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate involves its interaction with various molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially inhibiting or activating them.

Pathways Involved: It may affect pathways related to cell growth, apoptosis, and microbial metabolism, making it a potential candidate for antimicrobial and anticancer therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

4-((5-(2-Chloro-4-(oxetan-3-yloxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (19i)

- Structure: Features a 1,3,4-oxadiazole substituted with a chloro-oxetanylphenyl group and a thio-linked butanoic acid.

- Key Differences: The butanoic acid group (vs. benzoate ester) increases hydrophilicity, while the chloro-oxetanyl substituent introduces steric bulk and electron-withdrawing effects .

- Activity : Reported as a Rho/Myocar inhibitor, suggesting oxadiazole derivatives with polar tail groups may enhance target engagement .

N-(5-(4-(5-Amino-1,3,4-thiadiazol-2-yl)butyl)thiazol-2-yl)-2-phenylacetamide (27)

- Structure : Combines a thiazole linked to a thiadiazole via a butyl chain, with a phenylacetamide group.

- Key Differences : Replaces the oxadiazole with a thiadiazole, reducing ring electronegativity. The phenylacetamide group may influence lipophilicity compared to the target’s benzoate ester .

Methyl 4-(2-((5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

- Structure: Nearly identical to the target compound but substitutes the 2-amino-4-methylthiazole with a 4-bromophenyl group.

Physicochemical and Pharmacokinetic Properties

Biological Activity

Methyl 2-(2-((5-(2-amino-4-methylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 342.39 g/mol. The structural components include a thiazole ring, an oxadiazole moiety, and a benzoate group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiazole and oxadiazole rings are known for their roles in modulating enzymatic activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that compounds containing thiazole and oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Compounds with similar thiazole structures have shown promising results in scavenging free radicals, thereby reducing oxidative stress in cells.

Research Findings

A range of studies have been conducted to evaluate the biological activities of this compound. Below is a summary of key findings:

Case Studies

- Antimicrobial Efficacy : A study conducted on derivatives of thiazole showed that the compound exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess the zones of inhibition, confirming the compound's potential as an antimicrobial agent.

- Antioxidant Properties : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in human cell lines exposed to hydrogen peroxide, indicating its potential application in protective therapies against oxidative damage.

- Cytotoxic Effects : In a study involving various cancer cell lines, the compound was found to induce apoptosis at specific concentrations, suggesting its possible role as an anticancer agent.

Q & A

Q. What safety protocols are recommended for handling Methyl 2-(...acetamido)benzoate in laboratory settings?

The compound is classified under EU-GHS/CLP regulations as acutely toxic via oral, dermal, and inhalation routes (Category 4). Key precautions include:

- Use of PPE (gloves, lab coats, safety goggles) and fume hoods to minimize exposure.

- Immediate decontamination of spills with absorbent materials and ethanol/water mixtures.

- Emergency procedures: For inhalation, move to fresh air; for skin contact, wash with soap/water; consult a physician in all cases .

Q. How is the structural integrity of Methyl 2-(...acetamido)benzoate validated post-synthesis?

Methodological approaches include:

- NMR spectroscopy : Analyze and peaks to confirm substituent positions (e.g., benzoate ester protons at δ 3.8–4.0 ppm, thiazole ring signals at δ 7.1–7.4 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]) to confirm molecular weight accuracy .

- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm for the ester group) .

Q. What solvents and reaction conditions are typically used in synthesizing Methyl 2-(...acetamido)benzoate?

Common protocols involve:

- Solvents : Ethanol, DMF, or THF under reflux conditions.

- Catalysts : Triethylamine for amide bond formation or copper(I) iodide for thiol-ether coupling .

- Reaction monitoring : TLC with UV visualization or HPLC to track intermediate formation .

Advanced Research Questions

Q. How can synthetic yields of Methyl 2-(...acetamido)benzoate be optimized under varying catalytic conditions?

Advanced strategies include:

- Catalyst screening : Compare Pd/C, CuI, or organocatalysts in coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole linkages).

- Temperature gradients : Test reactions at 25°C (room temperature) vs. 80°C (reflux) to balance yield and side-product formation.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield .

Q. What methodologies are employed to assess the compound’s environmental persistence and bioaccumulation potential?

Guided by frameworks like Project INCHEMBIOL, researchers:

- Measure partition coefficients (log ) to predict hydrophobicity and bioaccumulation.

- Conduct biodegradation assays : Use OECD 301 series tests to evaluate microbial breakdown in water/soil.

- Model ecological risks : Apply probabilistic species sensitivity distributions (SSDs) to estimate toxicity thresholds for aquatic organisms .

Q. How do structural modifications to the 1,3,4-oxadiazole or thiazole rings alter biological activity?

Pharmacological evaluations involve:

- Docking studies : Compare binding affinities of analogs with target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina.

- SAR analysis : Replace the 4-methyl group on the thiazole with halogens or electron-withdrawing groups to enhance antimicrobial potency .

- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., HeLa) via MTT assays, with IC values reported for structure-activity correlations .

Q. What experimental designs are robust for analyzing contradictory data in toxicity studies?

To resolve discrepancies:

- Dose-response modeling : Fit data to Hill equations to identify non-linear toxicity thresholds.

- Blocked factorial designs : Isolate confounding variables (e.g., solvent purity, temperature fluctuations) using ANOVA.

- Meta-analysis : Aggregate data from multiple studies (e.g., acute vs. chronic exposure) to assess reproducibility .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for oxadiazole ring closure to avoid hydrolysis .

- Characterization : Cross-validate spectral data with computational tools (e.g., ChemDraw Predict) to resolve ambiguous peaks .

- Environmental Testing : Use isotopically labeled analogs (e.g., -tagged) for precise tracking in biodegradation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.